Tert-butyl 3-(1-aminocyclopropyl)piperidine-1-carboxylate
Description
Tert-butyl 3-(1-aminocyclopropyl)piperidine-1-carboxylate (CAS: EN300-170030) is a piperidine-derived compound featuring a tert-butyl carbamate group at the 1-position and a 1-aminocyclopropyl substituent at the 3-position of the piperidine ring. Its molecular formula is C₁₃H₂₄N₂O₂, with a molecular weight of 240.35 g/mol . This compound is widely utilized as a building block in medicinal chemistry, particularly in the synthesis of protease inhibitors and kinase-targeting agents, owing to its rigid cyclopropylamine moiety and the steric protection offered by the tert-butyl group.
Properties
IUPAC Name |
tert-butyl 3-(1-aminocyclopropyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-4-5-10(9-15)13(14)6-7-13/h10H,4-9,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQPBHLLBRPKKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2(CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374653-38-9 | |
| Record name | tert-butyl 3-(1-aminocyclopropyl)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of tert-butyl 3-(1-aminocyclopropyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with 1-aminocyclopropane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Chemical Reactions Analysis
Tert-butyl 3-(1-aminocyclopropyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
Pharmaceutical Applications
Drug Development
Tert-butyl 3-(1-aminocyclopropyl)piperidine-1-carboxylate has been identified as an important building block in the synthesis of several biologically active compounds. It is particularly relevant in the development of drugs aimed at treating cancer and other serious conditions. Notably, it has been utilized in synthesizing drugs like Vandetanib and Crizotinib, which are known for their efficacy in targeting specific cancer cell lines.
Mechanism of Action
The compound acts by interacting with various molecular targets within biological systems. Its derivatives have shown promising results in inhibiting cancer cell proliferation, thereby highlighting its potential therapeutic applications . The structural modifications of this compound can enhance its binding affinity to specific enzymes or receptors, making it a valuable candidate for further drug development .
Biological Research
Interaction Studies
Research involving this compound focuses on its binding interactions with biological targets. These studies are essential for understanding how changes to its structure can influence its biological activity, which is crucial for optimizing therapeutic effects against diseases .
Case Studies
Several case studies have documented the compound's effectiveness in preclinical models. For instance, studies have demonstrated that derivatives of this compound can significantly inhibit specific cancer cell lines, showcasing its potential as a lead compound for drug development .
Chemical Synthesis and Optimization
Synthesis Techniques
The synthesis of this compound can be achieved through various methods, including the reaction of piperidine derivatives with carbamate precursors. Optimizing these synthesis methods involves adjusting solvent choices and reaction conditions to enhance yield and purity .
Mechanism of Action
The mechanism of action of tert-butyl 3-(1-aminocyclopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural uniqueness of tert-butyl 3-(1-aminocyclopropyl)piperidine-1-carboxylate lies in the combination of its substituents. Below is a systematic comparison with analogous compounds, focusing on substituent type, positional isomerism, ring size, and functional group variations.
Substituent Variations on the Piperidine Ring
Table 1: Key Compounds with Modified Amino Substituents
Key Observations :
Positional Isomerism in Piperidine Derivatives
Table 2: Positional Isomers of Aminocyclopropyl-Substituted Piperidines
Key Observations :
- 3-Position vs. 4-Position: The spatial orientation of the aminocyclopropyl group significantly impacts molecular interactions. A 3-substituted derivative (target compound) may exhibit better compatibility with flat binding pockets (e.g., kinase ATP sites), while a 4-substituted isomer could favor helical or tubular protein cavities .
Ring Size Variations: Piperidine vs. Azetidine
Table 3: Comparison with Azetidine Analogues
Key Observations :
Functional Group Replacements: Amino vs. Halogen/Bromo
Table 4: Brominated Analogues (Non-Amino Derivatives)
Key Observations :
- Functional Group Impact: Bromine substituents, unlike amino groups, enhance electrophilicity, making these compounds suitable for cross-coupling reactions (e.g., Suzuki-Miyaura). However, they lack the hydrogen-bonding capability critical for target engagement in drug discovery .
Biological Activity
Tert-butyl 3-(1-aminocyclopropyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential applications in treating neurological disorders and its role as a pharmacophore in drug design. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a tert-butyl group and an aminocyclopropyl moiety. This structural configuration allows for unique interactions with biological targets, making it a candidate for various therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in neurotransmission and inflammatory processes. The indole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the aminocyclopropyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of target proteins, influencing cellular pathways related to inflammation and neuroprotection.
Biological Assays and Findings
Research has employed various biological assays to evaluate the effects of this compound on cellular pathways:
- Cellular Pathway Modulation : In vitro studies have demonstrated that this compound can influence signaling pathways associated with neuroinflammation and apoptosis. For instance, it has been shown to inhibit the NLRP3 inflammasome pathway, which is critical in mediating inflammatory responses .
- Protein Interaction Studies : The compound has been utilized in assays to investigate its binding affinity to specific receptors involved in neurological functions. This includes studies focusing on glutamate receptors, where it may exhibit modulatory effects that could be beneficial in treating conditions like Alzheimer's disease .
Case Studies
Several studies highlight the compound's potential therapeutic benefits:
- Neuroprotection : A study exploring the neuroprotective effects of similar piperidine derivatives indicated that compounds with structural similarities to this compound could reduce neuronal cell death induced by oxidative stress .
- Inflammation Reduction : Research involving THP-1 cells (a model for human macrophages) demonstrated that derivatives of this compound could significantly inhibit IL-1β release and pyroptotic cell death upon stimulation with lipopolysaccharides (LPS) and ATP. The results suggest a concentration-dependent inhibition of inflammatory responses .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Tert-butyl 4-(methoxymethyl)piperidine-4-carboxylate | Methoxymethyl group | Modulates neurotransmitter systems |
| Tert-butyl 4-(bromomethyl)piperidine-1-carboxylate | Bromomethyl substitution | Exhibits anti-inflammatory properties |
| Tert-butyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate | Carbamoyl group | Inhibits specific enzyme activities |
This table illustrates how structural variations impact the biological activities of piperidine derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
